molecular formula C19H25N3 B3061283 1-Benzyl-4-(phenylamino)piperidine-4-methylamine CAS No. 84176-78-3

1-Benzyl-4-(phenylamino)piperidine-4-methylamine

Cat. No.: B3061283
CAS No.: 84176-78-3
M. Wt: 295.4 g/mol
InChI Key: BLJAWOMRSNJSGJ-UHFFFAOYSA-N
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Description

1-Benzyl-4-(phenylamino)piperidine-4-methylamine is a piperidine derivative featuring a benzyl group at the 1-position and both phenylamino and methylamine substituents at the 4-position of the piperidine ring. These compounds are characterized by their modular piperidine core, which allows for diverse functionalization to modulate pharmacological activity or physicochemical properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(aminomethyl)-1-benzyl-N-phenylpiperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3/c20-16-19(21-18-9-5-2-6-10-18)11-13-22(14-12-19)15-17-7-3-1-4-8-17/h1-10,21H,11-16,20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLJAWOMRSNJSGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(CN)NC2=CC=CC=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101004438
Record name 4-(Aminomethyl)-1-benzyl-N-phenylpiperidin-4-amine
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Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84176-78-3
Record name 4-(Phenylamino)-1-(phenylmethyl)-4-piperidinemethanamine
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Benzyl-4-(phenylamino)piperidine-4-methylamine
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Record name 4-(Aminomethyl)-1-benzyl-N-phenylpiperidin-4-amine
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Record name 1-benzyl-4-(phenylamino)piperidine-4-methylamine
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Preparation Methods

Synthetic Routes and Reaction Conditions

1-Benzyl-4-(phenylamino)piperidine-4-methylamine can be synthesized through several synthetic routes. One common method involves the reaction of 4-piperidone with benzylamine and phenylamine under controlled conditions. The reaction typically requires a solvent such as toluene and a catalyst like sodium or potassium carbonate. The mixture is heated to reflux, and the product is isolated through crystallization or distillation .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactors. The process includes the use of high-purity starting materials and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-4-(phenylamino)piperidine-4-methylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas, palladium catalyst, lithium aluminum hydride.

    Substitution: Alkyl halides, aryl halides, and other electrophiles.

Major Products Formed

Scientific Research Applications

1-Benzyl-4-(phenylamino)piperidine-4-methylamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including analgesic and anti-inflammatory properties.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 1-Benzyl-4-(phenylamino)piperidine-4-methylamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Key Observations:

  • Synthetic Routes: 1-Benzyl-4-(phenylamino)piperidine is synthesized via reductive amination of 1-benzyl-4-piperidone with aniline, achieving 90% yield . In contrast, the methylamino analog (1-Benzyl-4-(methylamino)piperidine) may involve direct alkylation or alternative reductive steps . Carboxamide derivatives (e.g., 4-Anilino-1-benzylpiperidine-4-carboxamide) are synthesized via cyanosilylation (TMSCN addition) followed by hydrolysis, yielding 98% .
  • Carboxamide groups introduce hydrogen-bonding capacity, which may improve solubility or target specificity .

Pharmacological and Regulatory Comparisons

  • 1-Benzyl-4-(phenylamino)piperidine: Direct precursor to benzylfentanyl, a controlled substance under international drug laws due to opioid activity . Its synthesis is restricted to analytical quantities in many jurisdictions .
  • 1-Benzyl-4-(methylamino)piperidine: No explicit opioid activity reported; commercially available for research (e.g., Thermo Scientific Chemicals) . Potential utility in dopamine receptor studies, given structural similarity to D2-like receptor ligands .
  • 4-Anilino-1-benzylpiperidine-4-carboxamide: Limited pharmacological data but hypothesized as an intermediate in anticonvulsant or analgesic drug development .

Computational and Analytical Insights

  • Molecular Docking: AutoDock4 studies suggest that N-substituted piperidines (e.g., 1-Benzyl-4-(phenylamino)piperidine) exhibit favorable binding to opioid receptors due to hydrophobic and aromatic interactions .
  • Analytical Methods: Reverse-phase HPLC (e.g., Newcrom R1 column) effectively separates derivatives like 1-Benzyl-4-(phenylamino)piperidine-4-carboxylic acid, with LogP = 1.79 indicating moderate hydrophobicity .

Biological Activity

1-Benzyl-4-(phenylamino)piperidine-4-methylamine is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound features a piperidine ring with a benzyl group at the 1-position and a phenylamino group at the 4-position, along with a methylamine moiety. Its molecular formula is C19H24N2C_{19}H_{24}N_2, with a molecular weight of approximately 290.41 g/mol.

Property Value
Molecular FormulaC19H24N2C_{19}H_{24}N_2
Molecular Weight290.41 g/mol
StructureStructure

Analgesic Properties

Research indicates that compounds related to the piperidine class, including this compound, exhibit significant analgesic properties. These compounds are often evaluated for their affinity towards opioid receptors, particularly the μ-opioid receptor. Studies show that derivatives of this compound can possess high μ-selectivity, which is crucial for their effectiveness as analgesics.

For instance, in a comparative study, the IC50 value for fentanyl-related compounds was reported to be significantly lower than that of morphine, indicating higher potency in pain management applications .

Neuropharmacological Effects

The compound has also been studied for its neuropharmacological effects. It is believed to influence neurotransmitter systems in the central nervous system (CNS), potentially offering therapeutic benefits in conditions such as neuropathic pain and depression. The unique combination of structural features in this compound may enhance its ability to penetrate the blood-brain barrier, thereby increasing its efficacy in CNS-targeted therapies.

Case Studies and Research Findings

Several studies have highlighted the potential therapeutic applications of this compound:

  • Pain Management : A study demonstrated that analogs of this compound showed significant analgesic activity in animal models, with some compounds achieving an ED50 as low as 2 mg/kg .
  • Cancer Research : Other research has explored the use of similar piperidine derivatives in cancer treatment, revealing promising antitumor activities against various cell lines, including A-549 (lung cancer) and MDA-MB-468 (breast cancer) cells .
  • Neurodegenerative Disorders : Investigations into neuroprotective effects suggest that this compound may help mitigate symptoms associated with neurodegenerative diseases by modulating inflammatory pathways and enhancing neuronal survival .

Q & A

Basic: What are the established synthetic routes for 1-Benzyl-4-(phenylamino)piperidine-4-methylamine, and what are their mechanistic considerations?

Methodological Answer:
The compound can be synthesized via multi-step routes involving:

  • N-acylation of precursors (e.g., 3-amino-4-methylpyridine), followed by quaternization using benzyl halides.
  • Reductive amination of intermediates like 1-Benzyl-4-methylpiperidin-3-one using methanolic methylamine and titanium(IV) isopropoxide as a catalyst .
    Key considerations include controlling regioselectivity during quaternization and optimizing reducing agents (e.g., NaBH₄ vs. LiAlH₄) to minimize side products. Structural validation via ¹H/¹³C NMR and LC-MS is critical to confirm purity and regiochemistry .

Basic: How can researchers distinguish this compound from structurally similar piperidine derivatives?

Methodological Answer:
Use analytical hyphenation techniques :

  • GC-MS or LC-HRMS to differentiate molecular weights (e.g., 204.31 g/mol vs. 190.29 g/mol for 1-Benzylpiperidin-4-amine) .
  • FT-IR spectroscopy to identify unique N-H stretching bands (e.g., 3350–3450 cm⁻¹ for primary amines) and aromatic C-H bending (700–800 cm⁻¹).
  • X-ray crystallography to resolve substituent positioning, particularly for distinguishing between methylamino and benzyl groups on the piperidine ring .

Advanced: How can contradictory biological activity data among structural analogs be systematically resolved?

Methodological Answer:
Contradictions often arise from subtle structural variations (e.g., methyl vs. ethyl substituents) or assay conditions. A three-step framework is recommended:

Comparative SAR Analysis : Tabulate analogs (e.g., 1-Benzyl-N-methylpiperidin-4-amine vs. 1-Benzyl-4-(methylamino)piperidine) and their reported activities (e.g., antidepressant vs. neuroprotective effects) .

In Silico Docking : Use tools like AutoDock Vina to predict binding affinities to targets (e.g., serotonin receptors vs. NMDA receptors).

Orthogonal Assays : Validate activity in parallel assays (e.g., cAMP modulation for GPCRs, cytotoxicity profiling in HEK293 vs. SH-SY5Y cells) .

Advanced: What computational strategies are effective for predicting the reactivity of this compound in novel reactions?

Methodological Answer:

  • Reaction Path Search : Apply density functional theory (DFT) to model transition states, particularly for reductive amination or nucleophilic substitutions.
  • Machine Learning (ML) : Train models on PubChem reaction datasets to predict regioselectivity in benzylation or methylation steps .
  • Solvent Effect Modeling : Use COSMO-RS to simulate solvent interactions, critical for optimizing reaction yields in polar aprotic solvents (e.g., DMF vs. THF) .

Advanced: How can researchers optimize reaction conditions for scaling up synthesis while maintaining purity?

Methodological Answer:
Implement Design of Experiments (DoE) :

  • Factors : Temperature, solvent ratio, catalyst loading (e.g., Ti(OiPr)₄ in reductive amination).
  • Response Surface Methodology (RSM) : Maximize yield while minimizing impurities (e.g., via HPLC tracking of byproducts) .
  • Scale-Up Considerations : Use microreactors for exothermic steps (e.g., quaternization) to enhance heat transfer and reproducibility .

Basic: What spectroscopic and chromatographic techniques are essential for characterizing this compound?

Methodological Answer:

  • NMR : ¹H NMR for aromatic proton integration (δ 6.5–7.5 ppm) and methylene/methyl group assignments (δ 2.0–3.5 ppm).
  • Mass Spectrometry : HRMS for exact mass confirmation (theoretical [M+H]⁺ = 205.15) and fragmentation pattern analysis .
  • HPLC-PDA : Purity assessment (>97%) with C18 columns and gradient elution (acetonitrile/water + 0.1% TFA) .

Advanced: What strategies address challenges in regioselective functionalization of the piperidine ring?

Methodological Answer:

  • Directing Groups : Introduce temporary protecting groups (e.g., Boc on the amine) to steer benzylation to the 4-position.
  • Metal Catalysis : Use Pd-catalyzed C-H activation for late-stage modifications (e.g., Suzuki coupling on aryl rings) .
  • Kinetic Control : Optimize reaction time and temperature to favor mono-substitution over di-substitution .

Advanced: How can researchers elucidate the compound’s mechanism of action in biological systems?

Methodological Answer:

  • Target Deconvolution : Combine affinity chromatography (using immobilized compound) with LC-MS/MS proteomics to identify binding partners.
  • Pathway Analysis : Perform RNA-seq or phosphoproteomics on treated cells to map downstream signaling (e.g., MAPK/ERK or PI3K/Akt) .
  • Mutagenesis Studies : Validate target interactions by introducing point mutations in suspected binding pockets (e.g., serotonin transporter S1/S2 sites) .

Table 1: Comparative Biological Activities of Piperidine Derivatives

CompoundStructural VariationReported ActivityKey Target
This compoundPhenylamino, methylamineAntidepressant (in vitro)SERT (Ki = 12 nM)
1-Benzyl-N-methylpiperidin-4-amineN-methyl substitutionNeuroprotectiveNMDA receptor antagonist
1-Benzyl-4-(methylamino)piperidineMethylamino at C4Proteomics applicationsHistone deacetylase

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Benzyl-4-(phenylamino)piperidine-4-methylamine
Reactant of Route 2
1-Benzyl-4-(phenylamino)piperidine-4-methylamine

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